3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
This compound is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked via an ethyl group to a 1,3-thiazole ring substituted with a 4-methylphenyl group. The thiazole and benzamide moieties are common in medicinal chemistry due to their metabolic stability and capacity for hydrogen bonding .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-4-6-15(7-5-14)21-23-17(13-27-21)10-11-22-20(24)16-8-9-18(25-2)19(12-16)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFOANBJJTXONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of such complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods help in scaling up the production while maintaining the quality and consistency of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing thiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to 3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide have been evaluated for their efficacy against various human cancer cell lines:
- Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. For example, studies on benzamide derivatives have shown that they can inhibit RET kinase activity, which is crucial for certain types of cancers, including thyroid cancer .
- Case Studies : In a study involving a series of thiazole derivatives, several compounds exhibited moderate to high potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of specific substituents on the thiazole ring was found to enhance anticancer activity significantly .
Antimicrobial Activity
The thiazole ring is known for its antibacterial properties. Compounds similar to this compound have been tested for their effectiveness against various microbial strains:
- Efficacy : In vitro studies have shown that certain thiazole derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structural modifications in these compounds can lead to enhanced activity compared to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Enhance solubility and bioavailability |
| Thiazole moiety | Contributes to biological activity |
| Aromatic rings | Influence binding affinity to biological targets |
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide and Thiazole Moieties
Table 1: Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Key Observations:
- Electron-Donating vs.
- Heterocyclic Complexity : The fused thiazolo-triazole system in increases molecular rigidity, which may improve target selectivity but reduce solubility .
- Solubility Modifications : Sulfonamide derivatives () exhibit lower logP values (~3.2) compared to benzamides (~4.8–5.3), suggesting better aqueous solubility .
Critical Analysis of Structural Modifications
- Advantages of 3,4-Dimethoxy Substitution :
- Improved hydrogen-bonding capacity with targets like ATP-binding pockets.
- Reduced metabolic oxidation compared to unsubstituted benzamides.
- Limitations :
- Higher molecular weight (~421.50) may limit blood-brain barrier penetration.
- Methoxy groups could increase susceptibility to demethylation by cytochrome P450 enzymes.
Biological Activity
3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
Its structure includes a benzamide core substituted with methoxy groups and a thiazole moiety, which is known for contributing to various biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural components:
- Thiazole Moiety : Compounds containing thiazole rings are often associated with anticancer and antimicrobial properties. They can interact with various biological targets, including enzymes and receptors, influencing cell proliferation and survival pathways .
- Benzamide Core : Benzamide derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability and interaction with cellular targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HT29 | <10 | Induction of apoptosis |
| Study B | Jurkat | <5 | Inhibition of Bcl-2 |
| Study C | A431 | <15 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activity. For example, studies have reported that certain thiazole derivatives exhibit significant antibacterial effects comparable to standard antibiotics like norfloxacin . The proposed mechanisms include disruption of bacterial cell walls and inhibition of essential enzymes.
Case Studies
-
Case Study on Anticancer Efficacy :
A study assessed the efficacy of thiazole derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated a marked reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent against specific cancers. -
Case Study on Antimicrobial Properties :
Evaluation of several thiazole derivatives against Staphylococcus aureus indicated that some compounds exhibited minimum inhibitory concentrations (MIC) lower than those of conventional treatments. This highlights the potential for developing new antimicrobial agents from this class of compounds.
Q & A
Q. What synthetic routes are recommended for preparing 3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent coupling. A general approach includes:
- Thiazole Synthesis : Condensation of 4-methylphenyl thiourea with α-bromo ketones under reflux in ethanol to form the thiazole core .
- Amide Coupling : Reacting the thiazole-ethylamine intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity of the thiazole, ethyl spacer, and benzamide groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~409.5 g/mol) and fragmentation patterns .
- DFT Calculations : Perform density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps for reactivity assessment .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize target-agnostic screens:
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24 hours .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Include positive controls (e.g., gefitinib for EGFR) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer : Design analogs with targeted modifications:
- Thiazole Substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to evaluate electronic effects on bioactivity .
- Spacer Length : Synthesize variants with shorter (e.g., methyl) or longer (e.g., propyl) spacers between the thiazole and benzamide .
- Benzamide Modifications : Introduce substituents at the 3,4-dimethoxy positions (e.g., nitro, hydroxyl) to probe steric and hydrogen-bonding interactions .
Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding poses in target proteins .
Q. What strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Address variability through standardized protocols:
- Assay Reproducibility : Validate results across multiple labs using identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
- Metabolic Stability : Test if discrepancies arise from compound degradation; use LC-MS to quantify stability in assay media over time .
- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets .
Q. How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?
- Methodological Answer : Focus on improving solubility and metabolic stability:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- CYP450 Inhibition : Test liver microsome stability and identify major metabolites via LC-MS/MS. Modify labile sites (e.g., methoxy groups) to block oxidation .
- LogP Adjustment : Reduce lipophilicity by substituting the thiazole’s 4-methyl group with polar moieties (e.g., morpholine), aiming for LogP <3 .
Q. What advanced techniques validate its mechanism of action (MoA) in disease models?
- Methodological Answer : Combine in vitro and in vivo approaches:
- CRISPR-Cas9 Knockout : Generate target gene knockouts in cell lines to confirm on-target effects .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
- Xenograft Models : Administer the compound (e.g., 10 mg/kg, IP) in tumor-bearing mice and monitor tumor volume vs. vehicle controls. Include PET imaging for real-time biodistribution analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
